molecular formula C6H4ClN3S B008653 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 19918-37-7

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No. B008653
CAS RN: 19918-37-7
M. Wt: 185.64 g/mol
InChI Key: ZFZGPYPUGZLRQB-UHFFFAOYSA-N
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Description

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This molecule has a unique structure that makes it an interesting target for drug development.

Scientific Research Applications

Central Nervous System (CNS) Modulators

Imidazopyridines have been identified as modulators of the GABA_A receptor, which plays a crucial role in the CNS. They can act as positive allosteric modulators, enhancing the inhibitory effects of GABA and potentially serving as anticonvulsants or anxiolytics .

Proton Pump Inhibitors

Some derivatives within the imidazopyridine group have been found to inhibit proton pumps. These compounds could be developed into drugs that reduce gastric acid secretion, offering a potential treatment for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibitors

The structural similarity of imidazopyridines to purines allows them to act as aromatase inhibitors. This application is particularly relevant in the treatment of hormone-sensitive cancers, such as certain types of breast cancer, by reducing estrogen production .

Anti-inflammatory Agents

Imidazopyridine derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs). They could provide anti-inflammatory effects without the typical side effects associated with traditional NSAIDs .

Antimicrobial Activity

The imidazole ring, a component of the imidazopyridine structure, is known for its antimicrobial properties. These compounds can be effective against a variety of pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents .

Antitumor Activity

Research has indicated that imidazopyridines can influence cellular pathways necessary for the functioning of cancer cells. They may interfere with cell signaling, proliferation, and survival, suggesting a potential role in cancer therapy .

Carbohydrate Metabolism Enzyme Inhibitors

Imidazopyridines have been studied for their ability to inhibit enzymes involved in carbohydrate metabolism. This application could lead to new treatments for metabolic disorders, such as diabetes .

Immune System Modulation

These compounds have the potential to modulate components of the immune system, which could be beneficial in treating autoimmune diseases and in regulating immune responses during organ transplantation or allergic reactions .

properties

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZGPYPUGZLRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366593
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19918-37-7
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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